{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene
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Overview
Description
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C14H21BrO It is characterized by a benzene ring substituted with a bromine atom and a 4,4-dimethylpentyl group linked through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene typically involves the following steps:
Bromination: The starting material, 4,4-dimethylpentanol, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4,4-dimethylpentanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene.
Oxidation: Formation of 4,4-dimethylpentanoic acid or 4,4-dimethylpentanone.
Reduction: Formation of {[(4,4-dimethylpentyl)oxy]methyl}benzene.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated organic compounds on biological systems.
Medicine
Drug Development: It is explored as a potential lead compound in the development of new drugs due to its unique structural properties.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Fluoro-4,4-dimethylpentyl)oxy]methyl}benzene
Uniqueness
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21BrO |
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Molecular Weight |
285.22 g/mol |
IUPAC Name |
(5-bromo-4,4-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,12-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
InChI Key |
YJVJJUIVKVCCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCOCC1=CC=CC=C1)CBr |
Origin of Product |
United States |
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